N-(4-fluorophenyl)-2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide
Description
The compound N-(4-fluorophenyl)-2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a structurally complex molecule featuring a dihydropyridinone core substituted with a methoxy group at position 5 and a methylpyrimidinylsulfanylmethyl moiety at position 2. The acetamide side chain is linked to a 4-fluorophenyl group, which is known to enhance metabolic stability and modulate electronic properties in medicinal chemistry applications. This compound’s design integrates pharmacophores common in kinase inhibitors and enzyme modulators, with the fluorophenyl and pyrimidine groups likely contributing to target specificity and binding interactions.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[5-methoxy-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3S/c1-13-7-8-22-20(23-13)29-12-16-9-17(26)18(28-2)10-25(16)11-19(27)24-15-5-3-14(21)4-6-15/h3-10H,11-12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWRTMGSJGTSQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Several structurally related compounds have been reported in the literature, differing primarily in their pyridine/pyrimidine ring systems, substituents, and side chains. Below is a comparative analysis based on evidence from diverse sources:
Notes:
- Substituent Effects : The 5-methoxy group in the target compound improves aqueous solubility compared to methyl or fluorobenzyl substituents in analogues. The 4-fluorophenylacetamide moiety is a common feature in kinase inhibitors, enhancing target affinity and resistance to oxidative metabolism .
Pharmacokinetic and Electronic Properties
- Solubility : The methoxy group in the target compound increases polarity, likely improving solubility in polar solvents (e.g., DMSO or aqueous buffers) compared to methyl-substituted analogues () .
- Metabolic Stability: Fluorine atoms in both the target compound and ’s chromenone derivative reduce susceptibility to cytochrome P450-mediated oxidation, extending half-life .
- Electronic Effects: The dihydropyridinone carbonyl in the target compound acts as a hydrogen-bond acceptor, a feature absent in fully saturated hexahydropyrido systems (), which may weaken binding to ATP pockets in kinases .
Research Findings and Implications
- Biological Activity : Fluorophenyl and pyrimidine motifs (common in the target compound and ) are associated with kinase inhibition (e.g., EGFR, VEGFR). The hexahydropyrido derivative () may exhibit broader selectivity due to its flexible core .
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